molecular formula C11H13N5O B1479026 2-Azido-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)ethan-1-one CAS No. 2097986-34-8

2-Azido-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1479026
CAS No.: 2097986-34-8
M. Wt: 231.25 g/mol
InChI Key: SDQQBWGTDASFLS-UHFFFAOYSA-N
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Description

The compound “2-Azido-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)ethan-1-one” is a complex organic molecule that contains a pyrrolidine ring and a pyridine ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and pyridine is a six-membered ring with one nitrogen atom . These structures are common in many biologically active compounds.


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom. This structure allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyridine ring, on the other hand, is an aromatic six-membered ring with one nitrogen atom.

Scientific Research Applications

Corrosion Inhibition

The application of azido complexes in corrosion inhibition is a notable area of research. For instance, cadmium(II) Schiff base complexes, including azide complexes, demonstrated corrosion inhibition properties on mild steel when treated with HCl. Electrochemical impedance spectroscopy and potentiodynamic polarization studies revealed these properties, while Field Emission Scanning Electron Microscopy (FE-SEM) images confirmed that the cadmium complexes effectively protected the mild steel surface. Density Functional Theory further explained the higher inhibition activity of polymeric complexes among azido complexes, suggesting a link between nuclearity-driven coordination inorganic chemistry, materials, and corrosion engineering (Das et al., 2017).

Magnetism and Structural Chemistry

Azido-bridged copper(II) dimers synthesized with tridentate Schiff bases exhibited interesting magnetic and structural properties. The complexes showed distinct geometrical configurations and coordination, with azide or thiocyanate ions linking the copper(II) centers, forming unique centrosymmetric dimers. These structural characteristics provided insights into the coordination chemistry of such compounds (Jana et al., 2012).

Ferromagnetic Interactions

Binuclear transition metal complexes with azido ion and specific ligands displayed strong ferromagnetic interactions, as evidenced in a series of synthesized compounds. These interactions were quantitatively characterized, and Density Functional Theory calculations were employed to establish a magneto-structural correlation for the ferromagnetic behavior observed in these complexes (Zhang et al., 2012).

Molecular Diversity in MnII Complexes

The synthesis of a family of tetradentate ligands and their reactions with MnII and N−3 salts resulted in structurally diverse MnII complexes. These complexes, although only differing in the number of CH2 groups between pyridyl/imine moieties, exhibited remarkable structural diversity and unique magnetic properties. The type of N−3 bridge significantly influenced the magnetic coupling within the Mn2 pairs, demonstrating the subtle interplay between molecular structure and magnetic behavior (Karmakar et al., 2006).

Nonlinear Optical Response

The synthesis and characterization of new dibranched, heterocyclic "push-pull" chromophores highlighted their potential in the field of optics. Detailed studies on chromophore molecular architecture, film growth methods, and the resulting film microstructure and optical/electrooptic response emphasized the significance of molecular design in optimizing the performance of such materials (Facchetti et al., 2006).

Azido-Bridged Co2+ Compounds

The synthesis of azido-bridged Co(2+) compounds using a flexible coligand provided insights into the structural and magnetic properties of such compounds. The different conformations adopted by the coligand and the mode of linking by azide ions played a crucial role in determining the overall structure and magnetic behavior of the compounds, offering a deeper understanding of the relationship between molecular arrangement and magnetism (Li et al., 2008).

Properties

IUPAC Name

2-azido-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c12-15-14-8-11(17)16-6-2-4-10(16)9-3-1-5-13-7-9/h1,3,5,7,10H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQQBWGTDASFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN=[N+]=[N-])C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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